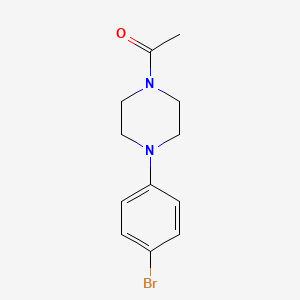
1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.17 g/mol It is characterized by the presence of a piperazine ring substituted with a bromophenyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone can be synthesized through a multi-step process involving the reaction of 4-bromophenylpiperazine with acetyl chloride. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The final product is purified using recrystallization or column chromatography .
化学反応の分析
Types of Reactions: 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bromophenyl group enhances the compound’s binding affinity to these receptors, while the piperazine ring modulates its pharmacokinetic properties. The compound can act as an agonist or antagonist, depending on the receptor subtype and the presence of other ligands .
類似化合物との比較
1-(4-Bromophenyl)piperazine: Similar structure but lacks the ethanone group.
1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of a bromine atom.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is unique due to the presence of both the bromophenyl and ethanone groups, which confer distinct chemical and pharmacological properties. The bromine atom enhances its reactivity in substitution reactions, while the ethanone group provides additional sites for chemical modification .
特性
IUPAC Name |
1-[4-(4-bromophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWHREPVSZJEPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550498 |
Source


|
| Record name | 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678996-43-5 |
Source


|
| Record name | 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














